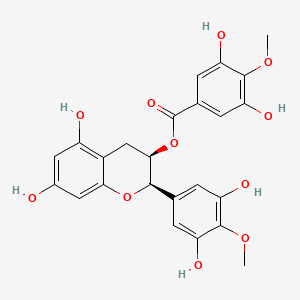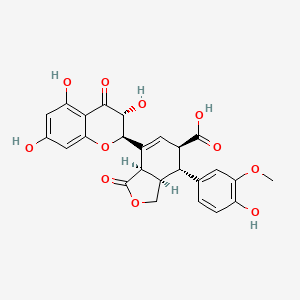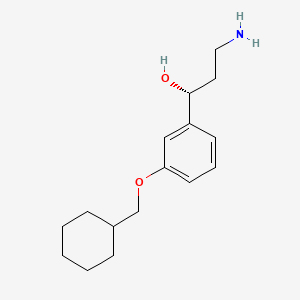
Emixustat
Vue d'ensemble
Description
Il est formulé sous forme de chlorhydrate, le chlorhydrate d'emixustat, et est le premier composé médicinal synthétique démontré pour affecter les processus de la maladie rétinienne lorsqu'il est administré par voie orale . L'this compound a été inventé par le chimiste américano-britannique Ian L. Scott et est actuellement en phase 3 d'essais pour la dégénérescence maculaire liée à l'âge sèche . Le composé est également étudié comme traitement potentiel de la rétinopathie diabétique proliférante, de l'œdème maculaire diabétique et de la maladie de Stargardt .
Applications De Recherche Scientifique
Emixustat has several scientific research applications, particularly in the field of ophthalmology. It is being studied for its potential to treat age-related macular degeneration, proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease . This compound reduces the demand for oxygen in the retina, decreasing hypoxia, and may thus have a role in the treatment of diabetic retinopathy . Additionally, it has been shown to inhibit the visual cycle isomerase RPE65, thereby slowing the regeneration of 11-cis-retinal and reducing the production of retinaldehyde condensation byproducts that may be involved in retinal diseases .
Mécanisme D'action
Target of Action
Emixustat primarily targets the retinal pigment epithelium-specific 65 kDa protein (RPE65) . RPE65 is a crucial enzyme in the visual cycle, which is the mechanism by which light energy is converted into electrical energy within the eye .
Mode of Action
This compound is a non-retinoid small molecule that inhibits RPE65 . It achieves this through direct active site binding . By inhibiting RPE65, this compound slows the regeneration of 11-cis-retinal and reduces the production of retinaldehyde condensation byproducts . It also acts as a retinal scavenger, forming Schiff base conjugates with all-trans-retinal .
Biochemical Pathways
The inhibition of RPE65 by this compound impacts the visual cycle. In the visual cycle, exposure to light causes 11-cis-retinal to isomerize to all-trans-retinal. The all-trans-retinal is then released from opsin, reduced to all-trans-retinol, and transported back to the RPE cells, where it is stored for recycling and future use . This compound slows this process, reducing the availability of 11-cis-retinal .
Pharmacokinetics
It reduces the production of visual chromophore (11-cis-retinal) in a dose-dependent and reversible manner . The rapid clearance of this compound presents challenges to maintaining concentrations in the eyes within a therapeutic window .
Result of Action
By depleting 11-cis-retinal and thus all-trans-retinal, this compound decreases the rate at which harmful molecules, such as toxic bis-retinoids like A2E, accumulate in the retinal pigment epithelium . This can help to prevent retinal degeneration .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, prolonged exposure to intense light, in combination with an unfavorable genetic background, can overwhelm the retinal reductase capacity of the visual cycle . This could potentially impact the efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Emixustat plays a significant role in biochemical reactions by inhibiting the enzyme RPE65. This inhibition slows down the regeneration of 11-cis-retinal, a crucial component of the visual cycle. This compound also forms Schiff base conjugates with all-trans-retinal, acting as a retinal scavenger. This dual action helps in reducing the production of toxic retinaldehyde byproducts that contribute to retinal degeneration .
Cellular Effects
This compound influences various types of cells, particularly those in the retina. It affects cellular processes by modulating the visual cycle, thereby impacting cell signaling pathways and gene expression. This compound’s inhibition of RPE65 leads to a decrease in the availability of 11-cis-retinal, which in turn affects photoreceptor cells’ function and health. This modulation helps in protecting the retina from phototoxicity and degeneration .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of RPE65, inhibiting its activity. This inhibition prevents the conversion of all-trans-retinal to 11-cis-retinal, a critical step in the visual cycle. Additionally, this compound forms Schiff base conjugates with all-trans-retinal, sequestering it and preventing its cytotoxic effects. These interactions at the molecular level are essential for this compound’s protective effects against retinal degeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its inhibitory activity on RPE65 over extended periods. Long-term studies have shown that this compound can provide sustained protection against retinal degeneration by continuously modulating the visual cycle and reducing the accumulation of toxic retinaldehyde byproducts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to provide greater inhibition of RPE65 and more substantial protection against retinal degeneration. At very high doses, this compound may cause adverse effects, including ocular discomfort and potential toxicity. Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the visual cycle. By inhibiting RPE65, this compound affects the conversion of all-trans-retinal to 11-cis-retinal, thereby modulating the flux of retinoids within the retina. This modulation helps in maintaining the balance of retinoid levels and preventing the accumulation of toxic byproducts that can lead to retinal degeneration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily in the retina. It interacts with retinoid-binding proteins and transporters that facilitate its localization to the retinal pigment epithelium. This compound’s distribution is crucial for its effectiveness in modulating the visual cycle and protecting against retinal degeneration .
Subcellular Localization
This compound’s subcellular localization is primarily within the retinal pigment epithelium, where it exerts its inhibitory effects on RPE65. The compound’s targeting signals and post-translational modifications ensure its proper localization to this specific compartment, enabling it to effectively modulate the visual cycle and provide protection against retinal degeneration .
Méthodes De Préparation
La synthèse de l'emixustat implique plusieurs étapes. La voie de synthèse clé comprend la formation de la structure principale, qui est un 3-amino-1-[3-(cyclohexylméthoxy)phényl]propan-1-ol . Les méthodes de production industrielle de l'this compound sont brevetées et impliquent des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les détails exacts des voies de synthèse et des conditions de réaction ne sont généralement pas divulgués dans la littérature publique.
Analyse Des Réactions Chimiques
L'emixustat subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les amines primaires, qui forment des conjugués de base de Schiff avec la rétinaldéhyde . Les principaux produits formés à partir de ces réactions comprennent les conjugués de base de Schiff this compound-atRAL, qui contribuent à ses effets thérapeutiques .
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de l'ophtalmologie. Il est étudié pour son potentiel à traiter la dégénérescence maculaire liée à l'âge, la rétinopathie diabétique proliférante, l'œdème maculaire diabétique et la maladie de Stargardt . L'this compound réduit les besoins en oxygène de la rétine, diminuant l'hypoxie, et peut donc jouer un rôle dans le traitement de la rétinopathie diabétique . De plus, il a été démontré qu'il inhibait l'isomérase du cycle visuel RPE65, ralentissant ainsi la régénération du 11-cis-rétinal et réduisant la production de sous-produits de condensation de la rétinaldéhyde qui peuvent être impliqués dans les maladies rétiniennes .
Mécanisme d'action
L'this compound exerce ses effets en inhibant l'isomérase du cycle visuel RPE65, qui est responsable de la régénération du 11-cis-rétinal . Cette inhibition ralentit le cycle visuel, réduisant la production de sous-produits toxiques tels que la N-rétinylidène-N-rétinyléthanolamine (A2E) . L'this compound agit également comme un capteur de rétinal en formant des conjugués de base de Schiff avec le tout-trans-rétinal, réduisant ainsi la phototoxicité rétinienne . Les cibles moléculaires et les voies impliquées comprennent les enzymes du cycle visuel et les protéines de liaison aux rétinoïdes exprimées dans les photorécepteurs et l'épithélium pigmentaire rétinien adjacent .
Comparaison Avec Des Composés Similaires
L'emixustat est unique parmi les modulateurs du cycle visuel en raison de son double mécanisme d'action : inhibition de la RPE65 et séquestration du tout-trans-rétinal . Des composés similaires incluent Ret-NH2, qui inhibe également la RPE65 mais manque de l'activité de capture du rétinal de l'this compound . D'autres composés similaires appartiennent à la classe des éthers phénoliques, qui sont des composés aromatiques contenant un groupe éther substitué par un cycle benzénique .
Propriétés
IUPAC Name |
(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIGGYYSZBWCGC-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150665 | |
| Record name | Emixustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141777-14-1 | |
| Record name | Emixustat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141777-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emixustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141777141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emixustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emixustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMIXUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02DZ1HBF0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of emixustat?
A1: this compound functions as a potent and selective inhibitor of retinal pigment epithelium protein 65 (RPE65), the isomerase enzyme crucial for converting all-trans-retinol to 11-cis-retinol in the visual cycle. [, , ] This inhibition slows the regeneration of 11-cis-retinal, the chromophore vital for visual pigment function. []
Q2: How does this compound impact the visual cycle and what are the downstream consequences?
A2: By inhibiting RPE65, this compound effectively reduces the availability of 11-cis-retinal, thereby modulating the visual cycle. [, ] This leads to a decrease in the formation of toxic retinaldehyde condensation byproducts, like A2E, which accumulate in diseases like age-related macular degeneration (AMD). [, , ]
Q3: Does this compound solely act as an RPE65 inhibitor?
A3: While RPE65 inhibition is central to this compound's mechanism, research suggests an additional mode of action. this compound can directly interact with all-trans-retinal (atRAL) to form Schiff base conjugates, effectively acting as a retinal scavenger. [] This scavenging activity contributes to its protective effects against retinal degeneration, potentially exceeding the impact of sole RPE65 inhibition. [, ]
Q4: Are there differences in how this compound affects rod and cone photoreceptor function?
A4: Research using this compound in various animal models shows differential effects on rod and cone function. While this compound effectively suppresses the late phase of cone dark adaptation, reflecting RPE65-dependent regeneration, it leaves the initial rapid phase, driven by the intraretinal visual cycle, largely unaffected. [] This suggests alternative regeneration pathways for cones. Interestingly, even with prolonged this compound administration leading to substantial RPE65 inhibition, cone function is not entirely blocked in several models. [] This further supports the presence of RPE65-independent cone pigment regeneration mechanisms.
Q5: What is the molecular formula and weight of this compound hydrochloride?
A5: While this specific information is not explicitly detailed within the provided research, structural details can be found in the patents and supplementary data associated with these publications.
A5: These aspects are not directly addressed within the scope of the provided scientific research on this compound.
Q6: How do structural modifications to the this compound molecule impact its RPE65 inhibitory activity?
A6: Studies investigating SAR have revealed key structural elements influencing this compound's activity. Introducing an isopropyl group to the central phenyl ring significantly diminishes RPE65 inhibition, indicating this region's importance for target binding. [] Conversely, modifications to the terminal 6-membered ring that enhance interactions with RPE65 lead to increased inhibitory potency. [] This highlights the potential for fine-tuning this compound's pharmacodynamics through targeted structural changes.
Q7: What is known about this compound's metabolic stability and what strategies are being explored to address potential limitations?
A7: this compound exhibits rapid clearance from plasma, primarily through oxidative deamination of the critical hydroxypropylamine moiety. [, ] This metabolic pathway leads to the formation of several carboxylic acid metabolites, which quickly surpass this compound concentrations in plasma. [] To enhance its pharmacokinetic profile, researchers are exploring the incorporation of fluorine and deuterium atoms into the this compound structure. [] These substitutions aim to slow down metabolic transformations and prolong the drug's presence in the eye, potentially improving its therapeutic window. []
Q8: What are the primary routes of this compound absorption, distribution, metabolism, and excretion (ADME)?
A8: Following oral administration, this compound demonstrates rapid absorption, reaching peak plasma concentrations (Tmax) between 3 and 5 hours. [] It is primarily eliminated via metabolism, with minimal unchanged drug detected in excreta. [] The major metabolic pathway involves oxidative deamination of the hydroxypropylamine group, primarily mediated by the enzyme vascular adhesion protein-1 (VAP-1). [] This results in the formation of three main carboxylic acid metabolites: ACU-5124, ACU-5116, and ACU-5149. [] Urine serves as the primary route of excretion for this compound and its metabolites, accounting for over 90% of the administered dose within 24 hours. []
Q9: What is the duration of this compound's pharmacodynamic effect on rod photoreceptor sensitivity?
A9: this compound's inhibitory effect on rod photoreceptor sensitivity, assessed through electroretinography (ERG), appears dose-dependent and reversible. [] In a Phase II clinical trial, suppression of rod function reached a plateau around day 14 of treatment and returned to baseline levels within 7 to 14 days after drug discontinuation. [] This reversibility suggests that this compound's effects on the visual cycle are not permanent and subside upon drug clearance.
Q10: What preclinical models have been used to investigate this compound's efficacy in retinal diseases?
A10: this compound's therapeutic potential has been explored in various animal models, including:
- Albino mice exposed to intense light: this compound demonstrated a protective effect against light-induced photoreceptor cell death, with higher doses (1-3 mg/kg) offering near-complete protection. []
- Abca4-/- mice: This model mimics aspects of Stargardt disease, characterized by excessive lipofuscin accumulation. Chronic this compound treatment significantly reduced lipofuscin autofluorescence and A2E levels. []
- Retinopathy of prematurity rodent model: this compound treatment during ischemic injury and reperfusion led to a notable reduction in retinal neovascularization, a hallmark of the disease. []
Q11: What clinical trials have been conducted to evaluate this compound's efficacy in humans?
A11: Several clinical trials have investigated this compound's potential in treating retinal diseases, including:
- Phase II trial in geographic atrophy (GA) associated with dry AMD: This study examined the safety, tolerability, and pharmacodynamics of this compound in individuals with GA. [] While the trial confirmed this compound's effect on rod function, its impact on disease progression or visual acuity requires further investigation. [, ]
- Phase III trial in Stargardt disease-associated macular atrophy (SeaSTAR Study): Based on promising pharmacodynamic data in a Phase II trial involving individuals with Stargardt disease, a larger Phase III study (SeaSTAR) is underway to assess this compound's long-term efficacy and safety in this patient population. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)
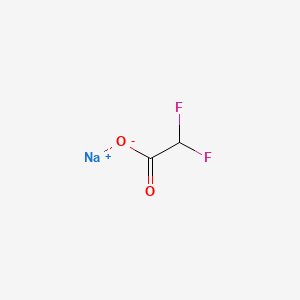
![Sodium 3-[(4E)-4-[(2E,4Z)-4-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-buten-1-ylidene]-1(4H)-quinolinyl]-1-propanesulfonate](/img/structure/B1264459.png)
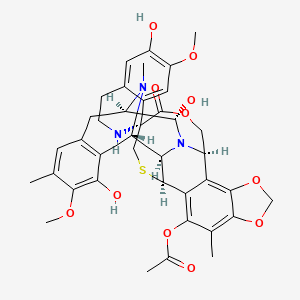
![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)
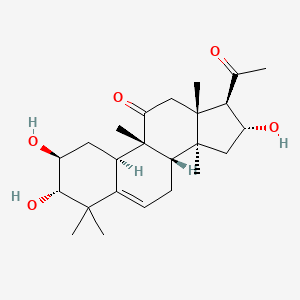
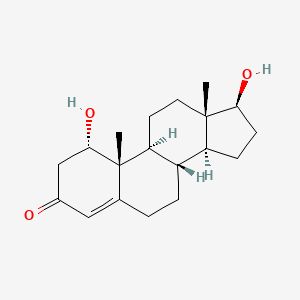
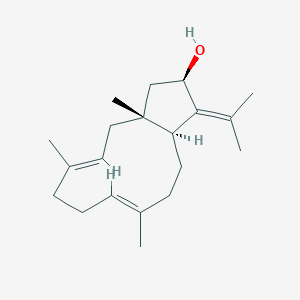
![Benzo[e]indolium](/img/structure/B1264472.png)
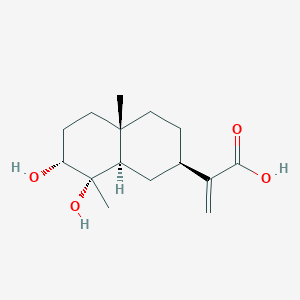
![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B1264475.png)
